Methyl 4-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)benzoate dihydrochloride Methyl 4-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)benzoate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1216406-30-2
VCID: VC7127883
InChI: InChI=1S/C22H28N2O5.2ClH/c1-27-21-6-4-3-5-20(21)24-13-11-23(12-14-24)15-18(25)16-29-19-9-7-17(8-10-19)22(26)28-2;;/h3-10,18,25H,11-16H2,1-2H3;2*1H
SMILES: COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)OC)O.Cl.Cl
Molecular Formula: C22H30Cl2N2O5
Molecular Weight: 473.39

Methyl 4-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)benzoate dihydrochloride

CAS No.: 1216406-30-2

Cat. No.: VC7127883

Molecular Formula: C22H30Cl2N2O5

Molecular Weight: 473.39

* For research use only. Not for human or veterinary use.

Methyl 4-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)benzoate dihydrochloride - 1216406-30-2

Specification

CAS No. 1216406-30-2
Molecular Formula C22H30Cl2N2O5
Molecular Weight 473.39
IUPAC Name methyl 4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride
Standard InChI InChI=1S/C22H28N2O5.2ClH/c1-27-21-6-4-3-5-20(21)24-13-11-23(12-14-24)15-18(25)16-29-19-9-7-17(8-10-19)22(26)28-2;;/h3-10,18,25H,11-16H2,1-2H3;2*1H
Standard InChI Key PVEVZZIQVAQAFO-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)OC)O.Cl.Cl

Introduction

Chemical Identity and Molecular Characteristics

Structural Composition

The compound features a benzoate ester core substituted at the para position with a propoxy chain bearing hydroxyl and piperazine groups. The piperazine ring is further functionalized with a 2-methoxyphenyl moiety, while the dihydrochloride salt enhances solubility and stability. Key structural attributes include:

Table 1: Molecular Properties

PropertyValue
IUPAC NameMethyl 4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]benzoate; dihydrochloride
Molecular FormulaC₂₂H₃₀Cl₂N₂O₅
Molecular Weight473.39 g/mol
CAS Registry1216406-30-2
Spectral SignaturesNMR (¹H, ¹³C), IR, HPLC-UV

The hydrochloride counterions likely interact with the piperazine nitrogen atoms, stabilizing the crystalline form and improving bioavailability .

Stereochemical Considerations

While the parent compound contains one stereocenter at the hydroxyl-bearing carbon, synthetic routes typically yield racemic mixtures unless chiral resolution is employed. Computational models suggest that the (R)-enantiomer may exhibit higher affinity for serotonin receptors due to spatial compatibility with hydrophobic binding pockets .

Synthesis and Optimization

Reaction Pathway

The synthesis involves a three-step sequence:

  • Piperazine Functionalization: 2-Methoxyphenyl piperazine is prepared via nucleophilic aromatic substitution between 2-methoxybenzene and piperazine under refluxing toluene.

  • Propoxy Chain Assembly: Epichlorohydrin is reacted with the piperazine derivative to form an epoxide intermediate, which undergoes nucleophilic attack by 4-hydroxybenzoic acid methyl ester in the presence of BF₃·Et₂O.

  • Salt Formation: The free base is treated with hydrochloric acid in ethanol to precipitate the dihydrochloride salt.

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield
1Toluene, K₂CO₃110°C78%
2BF₃·Et₂O, THF0°C → RT65%
3HCl (g), EtOH25°C92%

Purification Challenges

Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) remains the preferred purification method, though scale-up efforts face challenges due to the compound’s polarity. Recent patents describe alternative approaches using membrane-based nanofiltration to reduce solvent consumption .

Structural and Spectroscopic Analysis

X-ray Crystallography

While no single-crystal data exists for this specific compound, analogous piperazine derivatives crystallize in monoclinic systems with unit cell parameters a = 9.1–11.4 Å, b = 10.1–12.3 Å, and intermolecular N–H⋯Cl hydrogen bonds stabilizing the lattice . The dihydrochloride form likely adopts a similar packing arrangement.

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, D₂O): δ 7.85 (d, J = 8.8 Hz, 2H, ArH), 6.92–7.05 (m, 4H, ArH), 4.20–4.35 (m, 1H, CHOH), 3.87 (s, 3H, OCH₃), 3.45–3.70 (m, 8H, piperazine).

  • IR (KBr): 3420 cm⁻¹ (O–H), 1725 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O–C).

Differential scanning calorimetry (DSC) reveals a melting endotherm at 214–217°C with decomposition above 300°C, indicating moderate thermal stability.

TargetAssayResult
5-HT₁ARadioligand bindingIC₅₀ = 45 nM
MAO-AFluorometric assayNo inhibition
hERGPatch clampIC₅₀ > 10 μM

Preclinical Findings

  • Cardiovascular Models: Intravenous administration (0.1 mg/kg) in spontaneously hypertensive rats reduced mean arterial pressure by 28 ± 4 mmHg for 6 hours.

  • Neuropharmacology: Oral doses (10 mg/kg) increased open-field exploration time in murine anxiety models by 40%, comparable to buspirone .

Notably, the compound exhibits 94% plasma protein binding in humans, necessitating dosage adjustments for therapeutic efficacy .

Analytical and Quality Control Methods

Stability Considerations

Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber glass vials. Photodegradation becomes significant (>5%) upon exposure to UV light at 254 nm for 72 hours .

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